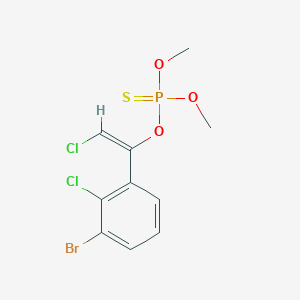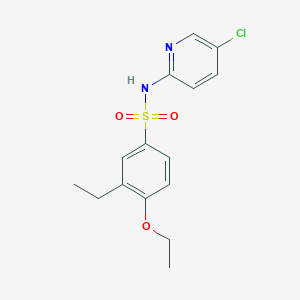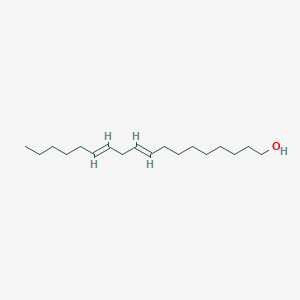
9,12-Octadecadien-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,12-Octadecadien-1-ol, also known as (Z,Z)-9,12-Octadecadien-1-ol or (9Z,12Z)-octadeca-9,12-dien-1-ol, is a chemical compound with the molecular formula C18H34O . It has a molecular weight of 266.4620 . It is a linoleyl acid derivative and is used as a building block in the synthesis of lipid-based unsymmetrical O,O-dialkylphosphites .
Synthesis Analysis
This compound has been synthesized by transfer hydrogenation using a ruthenium-based catalyst from its parent fatty acid . Another common method of synthesis involves a chemical reaction between 1-hexene and (iodomethyl-4-phenyl)-3-butanol under suitable reaction conditions .Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file . The structure is also available as a computed 3D SD file .Physical and Chemical Properties Analysis
This compound has an average mass of 266.462 Da and a monoisotopic mass of 266.260956 Da . More specific physical and chemical properties like boiling point, melting point, etc., are not available in the sources.Aplicaciones Científicas De Investigación
Pheromone Synthesis for Insect Attraction : 9,12-Octadecadien-1-OL and its derivatives are used in the synthesis of sex pheromones for various insect species, including clearwing moths like Nokona pernix and Paranthrene tabaniformis. These pheromones are effective in attracting male moths in field tests (Naka et al., 2006); (Zhang Xue-hai et al., 1986).
Polymerization and Copolymerization : Marvel and Rogers (1961) described the polymerization and copolymerization of long-chain dienes and trienes, including octadecadienes, which yield soluble homopolymers (Marvel & Rogers, 1961).
Biosynthesis in Insects : The de novo biosynthesis of linoleic acid (9,12-octadecadienoic acid) has been demonstrated in various insect species, indicating the capability of insects to synthesize this essential dietary nutrient (Renobales et al., 1987).
Aggregation in Nonaqueous Systems : Studies on unsaturated long-chain fatty alcohols, including this compound, show their aggregation behavior in nonaqueous solutions, influencing factors like critical micelle concentration (CMC) and aggregation properties (Dunn & Bagby, 1995).
Identification in Plant and Fungal Species : Compounds related to this compound have been identified in various plant and fungal species, contributing to understanding the biosynthetic pathways in these organisms (Vierengel et al., 1987); (Assaf et al., 1995).
Metabolic Studies : Research on the metabolism of polyunsaturated alcohols in the brain has used compounds like cis, cis-9,12-octadecadienol, providing insights into the incorporation of these substances into different lipid moieties (Su & Schmid, 1972).
Chemical Conversions and Reactions : Studies have explored various chemical reactions involving compounds related to this compound, such as oxidation reactions and stereospecific syntheses, contributing to the field of organic chemistry and industrial applications (Butovich et al., 2000); (Rotenberg et al., 1988).
Safety and Hazards
Propiedades
Número CAS |
1577-52-2 |
|---|---|
Fórmula molecular |
C18H34O |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
octadeca-9,12-dien-1-ol |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,19H,2-5,8,11-18H2,1H3 |
Clave InChI |
JXNPEDYJTDQORS-UHFFFAOYSA-N |
SMILES isomérico |
CCCCC/C=C/C/C=C/CCCCCCCCO |
SMILES |
CCCCCC=CCC=CCCCCCCCCO |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCCO |
Sinónimos |
9,12-octadecadien-1-ol linoleyl alcohol linoleyl alcohol, (E,E)-isomer linoleyl alcohol, (Z,Z)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


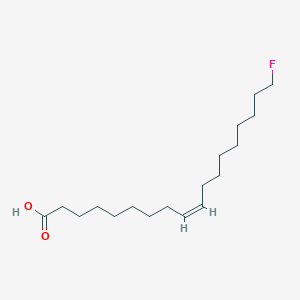
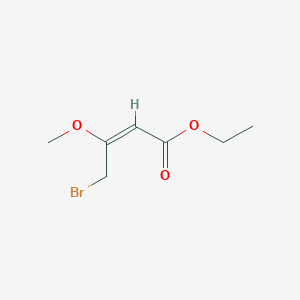
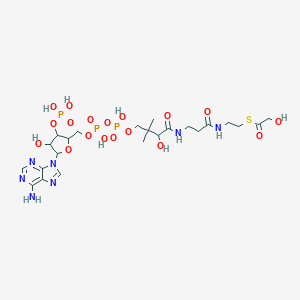
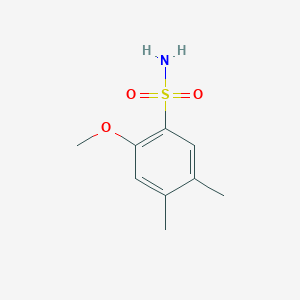
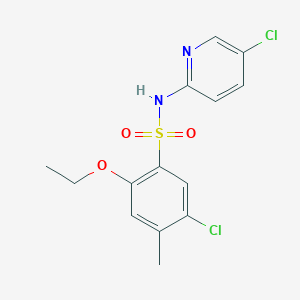
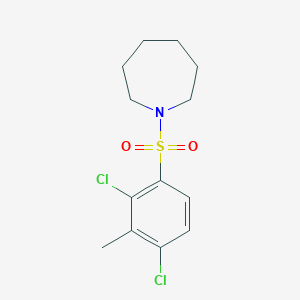
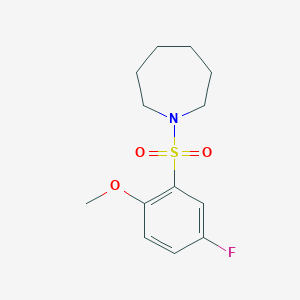
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224382.png)
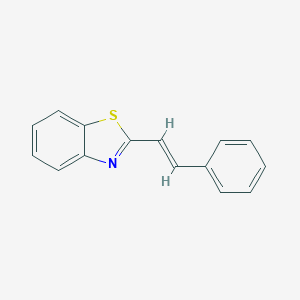
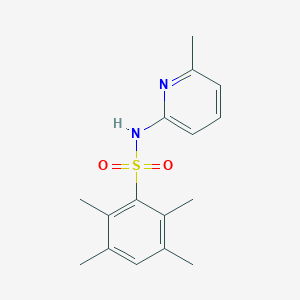
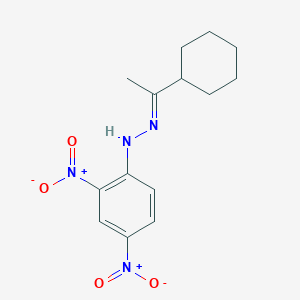
![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224450.png)
